tert-butyl N-[(2R)-1-(piperazin-1-yl)propan-2-yl]carbamate
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Overview
Description
tert-butyl N-[(2R)-1-(piperazin-1-yl)propan-2-yl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a piperazine ring, and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2R)-1-(piperazin-1-yl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperazine derivative. One common method involves the use of tert-butyl chloroformate and piperazine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process typically includes steps such as mixing, heating, and purification through crystallization or chromatography. The reaction conditions are optimized to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-[(2R)-1-(piperazin-1-yl)propan-2-yl]carbamate can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with various substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the carbamate group.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Chemistry: tert-butyl N-[(2R)-1-(piperazin-1-yl)propan-2-yl]carbamate is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a protecting group for amines.
Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It is also used in the development of new pharmaceuticals.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting the central nervous system. It is investigated for its potential as a therapeutic agent.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2R)-1-(piperazin-1-yl)propan-2-yl]carbamate involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
tert-butyl carbamate: A simpler carbamate compound used as a protecting group for amines.
N-[(2R)-1-(piperazin-1-yl)propan-2-yl]carbamate: A similar compound without the tert-butyl group.
tert-butyl N-(piperazin-1-yl)carbamate: A related compound with a different substitution pattern on the piperazine ring.
Uniqueness: tert-butyl N-[(2R)-1-(piperazin-1-yl)propan-2-yl]carbamate is unique due to the presence of both the tert-butyl group and the piperazine ring. This combination imparts specific chemical and biological properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
2679949-94-9 |
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Molecular Formula |
C12H25N3O2 |
Molecular Weight |
243.3 |
Purity |
95 |
Origin of Product |
United States |
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